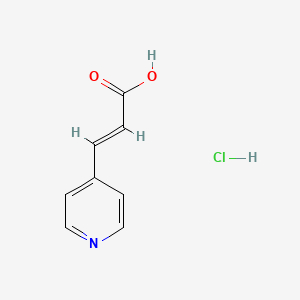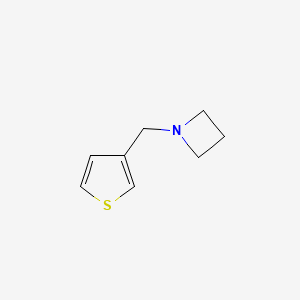
1-(Thiophen-3-ylmethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-3-ylmethyl)azetidine is a heterocyclic compound that features a four-membered azetidine ring with a thiophen-3-ylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-ylmethyl)azetidine typically involves the reaction of azetidine with thiophen-3-ylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where azetidine acts as a nucleophile, attacking the electrophilic carbon in the thiophen-3-ylmethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of azetidine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Thiophen-3-ylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen, with reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Azetidine amines.
Substitution: N-substituted azetidines
Aplicaciones Científicas De Investigación
1-(Thiophen-3-ylmethyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 1-(Thiophen-3-ylmethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the thiophene’s electron-rich nature contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
Thiophene derivatives: Compounds with thiophene rings substituted with various functional groups
Uniqueness: 1-(Thiophen-3-ylmethyl)azetidine is unique due to its four-membered azetidine ring, which balances ring strain and stability, making it more reactive than pyrrolidines but more stable than aziridines. The presence of the thiophene ring enhances its electronic properties and potential for diverse chemical transformations .
Propiedades
Fórmula molecular |
C8H11NS |
|---|---|
Peso molecular |
153.25 g/mol |
Nombre IUPAC |
1-(thiophen-3-ylmethyl)azetidine |
InChI |
InChI=1S/C8H11NS/c1-3-9(4-1)6-8-2-5-10-7-8/h2,5,7H,1,3-4,6H2 |
Clave InChI |
ZVDNBMYMMPXSFX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)
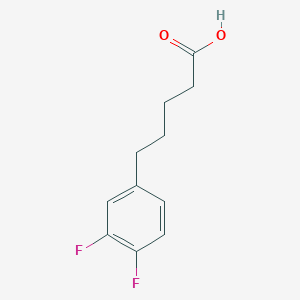
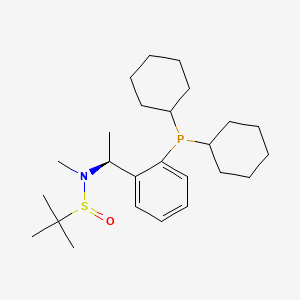

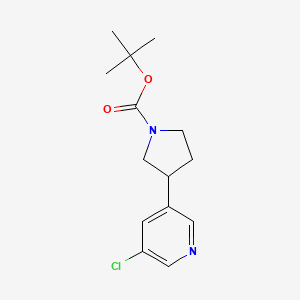


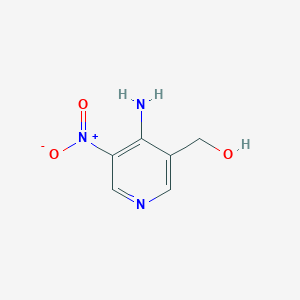
![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
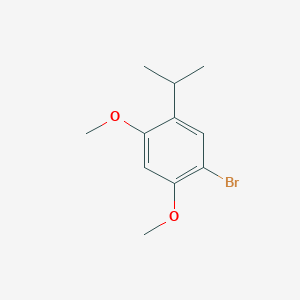

![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
